molecular formula C8H8INO2 B009237 Methyl 4-amino-3-iodobenzoate CAS No. 19718-49-1

Methyl 4-amino-3-iodobenzoate

Cat. No.: B009237
CAS No.: 19718-49-1
M. Wt: 277.06 g/mol
InChI Key: MRLVFVTVXSKAMX-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-iodobenzoate is an organic compound with the molecular formula C8H8INO2. It is a benzoate ester, characterized by the presence of an amino group at the fourth position and an iodine atom at the third position on the benzene ring.

Mechanism of Action

Target of Action

Methyl 4-amino-3-iodobenzoate primarily targets the respiratory system . The compound’s interaction with this system can lead to specific physiological responses, which are crucial in understanding its overall effect on the body.

Mode of Action

It is known that the aryl-iodide functionality of similar compounds may undergo coupling reactions . For instance, a symmetrical Sonogashira coupling with trimethylsilylacetylene can occur, leading to the formation of various products . This suggests that this compound might interact with its targets in a similar manner, leading to changes in the physiological state of the system.

Result of Action

It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects are likely a result of the compound’s interaction with its primary target, the respiratory system.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to avoid dust formation and to keep the compound in a dry, cool, and well-ventilated place . This suggests that factors such as humidity, temperature, and ventilation can affect the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-amino-3-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 4-aminobenzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-3-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-amino-3-iodobenzoate has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Methyl 4-amino-3-iodobenzoate is unique due to the presence of both an amino group and an iodine atom on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial applications .

Properties

IUPAC Name

methyl 4-amino-3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLVFVTVXSKAMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399364
Record name Methyl 4-amino-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19718-49-1
Record name Methyl 4-amino-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-amino-3-iodobenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl 4-aminobenzoate (30.23 g, 200 mmol) was added to a mixture of iodine (60.91 g, 240 mmol) and silver sulfate (81.07 g, 260 mmol) in 1 L of ethanol at room temperature. The mixture was stirred at room temperature for 18 hours, filtered over Celite and the filtrate was evaporated to dryness under reduced pressure. The residue was chromatographed on silica gel (230–400 mesh) and eluted with 1% ethyl acetate in hexane to give 35 g (63%).
Quantity
30.23 g
Type
reactant
Reaction Step One
Quantity
60.91 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
81.07 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-amino-benzoic acid methyl ester (1 g) in 10 mL of acetic acid and 10 mL of CH2Cl2 was added benzyltrimethylammonium dichloroiodate (2.763 g) at ambient temperature. The reaction mixture was heated at 55° C. for 1.5 h. The reaction mixture was concentrated to give the crude 4-amino-3-iodo-benzoic acid methyl ester: MS (m/z) 278.0 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.763 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Methyl 4-amino-3-iodobenzoate in organic synthesis?

A: this compound serves as a versatile building block in organic synthesis, particularly for constructing nitrogen-containing benzoannulated heterocycles. Its structure, containing both an iodine atom and an amine group, allows for diverse chemical modifications. [, ]

Q2: Can you provide an example of how this compound is utilized in the synthesis of natural products?

A: One study demonstrates the use of this compound in synthesizing various carbazole alkaloids. This involves a two-step process: a copper-catalyzed N-arylation with boronic acids, followed by a palladium-catalyzed intramolecular C–H arylation. This method enabled the successful synthesis of natural carbazole alkaloids like clausine C, clausine H, clausine L, clausenalene, glycozoline, glycozolidine, glycozolidal, and sansoakamine. []

Q3: How is ring-closing metathesis employed in conjunction with this compound?

A: Researchers have successfully utilized this compound as a starting material to synthesize nitrogen-containing benzoannulated eight- and nine-membered heterocycles. The key step in this synthesis involves ring-closing metathesis, highlighting the compound's versatility in constructing complex cyclic structures. []

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